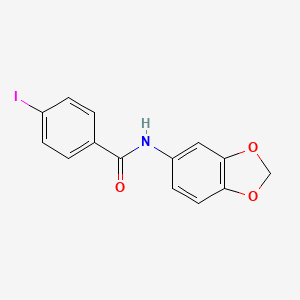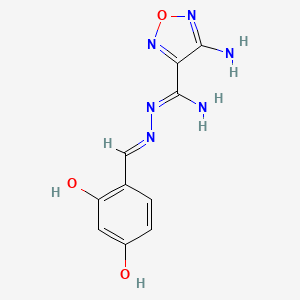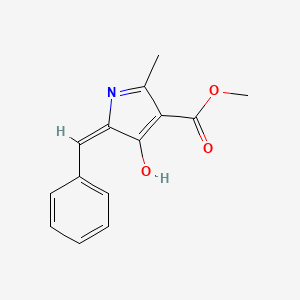![molecular formula C13H12N6O2 B6007037 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)
4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide, also known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MIH has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
作用機序
The exact mechanism of action of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is not fully understood. However, several studies have suggested that 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages. Furthermore, 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines and increase the levels of certain antioxidant enzymes in the body. 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has also been found to reduce the levels of certain enzymes and proteins that are involved in the growth and survival of cancer cells. Furthermore, 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. Additionally, 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the main limitations of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is its low solubility in water, which can complicate its administration in vivo. Furthermore, the exact mechanism of action of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is not fully understood, which can hinder its development as a therapeutic agent.
将来の方向性
Several future directions can be explored in the field of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide research. Firstly, the exact mechanism of action of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide needs to be elucidated in order to fully understand its potential applications in the field of medicinal chemistry. Secondly, the development of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide analogs with improved solubility and bioavailability can be explored. Thirdly, the potential use of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide as a combination therapy with other anticancer agents can be investigated. Lastly, the in vivo efficacy and toxicity of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide need to be evaluated in animal models in order to assess its potential as a therapeutic agent.
合成法
The synthesis of 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid hydrazide with ethyl chloroformate, followed by the reaction of the resulting intermediate with 5-nitro-2-furaldehyde. The final product is obtained by reducing the nitro group to an amino group using tin and hydrochloric acid. The overall yield of the synthesis is around 50%.
科学的研究の応用
4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has also been found to exhibit antifungal and antibacterial activity against various strains of fungi and bacteria, respectively. Additionally, 4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has been found to possess anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
4-amino-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-7-9(8-4-2-3-5-10(8)16-7)6-15-17-13(20)11-12(14)19-21-18-11/h2-6,16H,1H3,(H2,14,19)(H,17,20)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEXHIAHXIGCGD-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6006995.png)
![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)





![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)